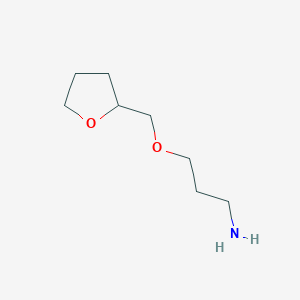

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

Descripción

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (CAS 62035-48-7) is a primary amine with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.2261 g/mol . Its structure features a tetrahydrofuran (THF) ring linked via a methoxy group to a propan-1-amine backbone. Key physicochemical properties include:

- Density: 0.993 g/cm³

- Boiling point: 258.9°C at 760 mmHg

- Refractive index: 1.46

- Flash point: 119.2°C .

This compound’s THF moiety enhances solubility in polar aprotic solvents, while the primary amine group enables participation in condensation, coordination, and functionalization reactions. It is commonly used in synthesizing phosphazenes (e.g., dispirophosphazenes) and as a building block in organic chemistry .

Propiedades

IUPAC Name |

3-(oxolan-2-ylmethoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIAVIDSLPGDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585331 | |

| Record name | 3-[(Oxolan-2-yl)methoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62035-48-7 | |

| Record name | 3-[(Oxolan-2-yl)methoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method 1: Nucleophilic Substitution

One of the most common methods to prepare this compound involves nucleophilic substitution reactions. The process can be summarized as follows:

-

- Tetrahydrofuran (THF)-based alcohol derivative (e.g., tetrahydrofuran-2-methanol).

- A halogenated propane derivative (e.g., 3-chloropropanamine or 3-bromopropanamine).

-

- The THF-based alcohol undergoes activation with a suitable leaving group (e.g., tosyl chloride) to form tetrahydrofuran-2-methanesulfonate.

- The activated THF derivative is then reacted with 3-chloropropanamine in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution.

- The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or acetonitrile under mild heating conditions.

Reaction Equation :

$$

\text{C}4\text{H}7\text{OCH}2\text{OTs} + \text{ClCH}2\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{C}4\text{H}7\text{OCH}2\text{CH}2\text{CH}2\text{NH}_2 + \text{KOTs}

$$-

- Careful control of temperature is essential to prevent side reactions.

- Purification is typically achieved through column chromatography.

Method 2: Reductive Amination

Reductive amination is another effective route for synthesizing this compound.

-

- Tetrahydrofuran-2-methanol.

- Propanal or another suitable aldehyde derivative.

- Ammonia or an amine precursor.

-

- The aldehyde reacts with the THF-based alcohol to form an intermediate Schiff base or imine.

- A reducing agent such as sodium cyanoborohydride (NaBH$$_3$$CN) or hydrogen gas with a metal catalyst (e.g., Pd/C) is used to reduce the imine to the corresponding amine.

Reaction Equation :

$$

\text{C}4\text{H}7\text{OCH}2\text{CHO} + \text{NH}3 + \text{H}2 \rightarrow \text{C}4\text{H}7\text{OCH}2\text{CH}2\text{CH}2\text{NH}_2

$$-

- This method avoids halogenated intermediates, making it more environmentally friendly.

- The reaction requires precise pH control to favor imine formation over side products.

Method 3: Direct Etherification

Direct etherification can also be employed, particularly when starting from simpler precursors.

-

- Tetrahydrofuran.

- Glycidol or other epoxide derivatives.

- Ammonia or amine source.

-

- THF reacts with glycidol under acidic or basic catalysis to form the ether-linked intermediate.

- Subsequent reaction with ammonia introduces the primary amine functionality.

-

- This method is less commonly used due to challenges in controlling regioselectivity during etherification.

- Careful choice of catalyst (e.g., Lewis acids like BF$$_3$$) can improve yields.

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Nucleophilic Substitution | High regioselectivity; simple setup | Requires halogenated intermediates |

| Reductive Amination | Environmentally friendly; fewer steps | Sensitive to pH and reducing agents |

| Direct Etherification | Uses readily available materials | Lower regioselectivity; complex control |

Experimental Considerations

- All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Solvents should be anhydrous, as water can interfere with many steps.

- Post-reaction purification often involves recrystallization or chromatography depending on the purity requirements.

Análisis De Reacciones Químicas

Types of Reactions

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of hydrogen gas or metal hydrides.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted amines .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

In organic synthesis, 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine serves as a versatile intermediate for creating complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing pharmaceuticals and agrochemicals. For instance, it can act as a macrochain extender in the synthesis of polyurethane urea (PUU), which has potential applications in drug delivery systems.

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively. Research has indicated that derivatives of tetrahydrofuran compounds can exhibit significant biological activity, including anti-cancer properties. For example, studies have shown that modifications of tetrahydrofuran-based compounds can lead to new antitumor agents .

Case Study: Antitumor Activity

A study published in the European Journal of Medicinal Chemistry explored the synthesis and evaluation of new derivatives based on tetrahydrofuran structures. Some compounds exhibited moderate to high inhibitory activity against various tumor cell lines, indicating the potential for developing effective cancer treatments .

Materials Science Applications

This compound is also utilized in materials science, particularly in polymer chemistry. Its role as a macrochain extender allows for the creation of polymers with enhanced mechanical properties and stability. The incorporation of this compound into polyurethane formulations can improve their performance in applications such as coatings and adhesives.

Data Table: Properties of Polyurethane Urea Incorporating this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 30–50 |

| Elongation at Break (%) | 300–500 |

| Thermal Stability (°C) | Up to 200 |

Environmental Considerations

While this compound shows promise in various applications, it is essential to consider its environmental impact. Tetrahydrofuran is recognized as an environmental hazard; thus, research into safer alternatives or degradation pathways is ongoing .

Mecanismo De Acción

The mechanism of action of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Functional Group Diversity and Structural Features

The following table highlights structural differences and key substituents among 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine and related compounds:

Key Observations:

- THF vs. Silyl Groups : The THF group in the target compound provides steric bulk and oxygen-based polarity, whereas APTES’s trimethoxysilyl group enables covalent bonding to silica surfaces .

- Aromatic vs. Heterocyclic Substituents : 3-MeOMA’s methoxyphenyl group enhances aromatic π-π interactions, while thiophene () and pyrazole () substituents introduce sulfur- or nitrogen-rich reactivity .

Physicochemical and Reactivity Comparisons

Boiling Points and Solubility:

- The THF-containing amine has a boiling point of 258.9°C , higher than APTES (estimated ~200–220°C due to lower molecular weight) but lower than 3-MeOMA (unreported, but likely higher due to aromaticity) .

- Hydrophilicity : APTES is highly hydrophilic due to hydrolyzable trimethoxysilyl groups, whereas the THF derivative exhibits moderate polarity suitable for organic synthesis .

Reactivity:

- Primary Amine Reactivity: All compounds share nucleophilic amine groups, but substituents dictate secondary reactions. For example: APTES undergoes hydrolysis to form silanol groups for surface grafting . The THF derivative participates in phosphazene ring-opening reactions (e.g., with tetrachloromonospirocyclotriphosphazenes) . Thiophene- and pyrazole-containing amines may engage in electrophilic aromatic substitution or metal coordination .

Analytical Characterization Techniques

- GC-MS/FTIR: Used for 3-MeOMA to confirm purity (99.9%) and structural integrity . Similar methods apply to the THF derivative, with IR spectra distinguishing ether (C-O-C) vs. silanol (Si-OH) or thiophene (C-S) stretches.

- X-ray Crystallography : Applied to phosphazene derivatives to confirm stereochemistry .

Actividad Biológica

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its properties and implications in various fields.

Molecular Structure and Weight

- Molecular Formula : C₉H₁₃NO₂

- Molecular Weight : Approximately 157.21 g/mol

Synthesis Methods

The compound can be synthesized through reactions involving tetrahydrofuran derivatives and propan-1-amine. A typical synthetic route includes:

- Reaction of Tetrahydrofuran Derivative : The starting material reacts with propan-1-amine in the presence of suitable catalysts.

- Purification : The product is purified using standard organic chemistry techniques such as recrystallization or chromatography.

Biological Activity

This compound exhibits a range of biological activities that are primarily attributed to its amine functional group and the tetrahydrofuran ring structure.

Mechanism of Action

The compound interacts with various biological targets, influencing biochemical pathways and cellular functions. Specific mechanisms include:

- Binding Interactions : The amine group allows for hydrogen bonding with biological receptors, enhancing its affinity for target proteins.

- Modulation of Enzyme Activity : Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Some studies have explored its efficacy against bacterial strains, showing promise as a potential antimicrobial agent.

- Cancer Research : Investigations into the compound's role as an inhibitor of histone deacetylases (HDACs) have revealed IC50 values ranging from 14 to 67 nM against various isoforms, indicating significant potential in cancer therapy .

Data Summary

Q & A

Q. What are the optimal synthetic routes for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling tetrahydrofuran-derived intermediates with propan-1-amine precursors. A validated approach uses tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize byproducts, as seen in phosphazene derivatization reactions . For optimization, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize side reactions. Multi-step protocols, such as those for cyclohexylpropan-1-amine derivatives, recommend inert atmospheres (N/Ar) to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound under inert gas (e.g., argon) at room temperature to avoid moisture absorption and oxidative degradation, as demonstrated for structurally similar silyl-protected amines . Use amber glass vials to limit light exposure, and conduct periodic NMR or LC-MS checks to verify integrity. Safety protocols from analogous amines (e.g., 3-(Vinyloxy)propan-1-amine) emphasize glovebox use and rigorous waste segregation .

Q. Which analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase containing THF (e.g., 25% THF in 0.025 M potassium phosphate buffer) effectively resolves polar impurities . Complement with H/C NMR to confirm structural integrity, focusing on the tetrahydrofuran methoxy proton (δ ~3.5–4.0 ppm) and amine protons (δ ~1.5–2.5 ppm). Mass spectrometry (ESI-MS) can detect trace byproducts like oxidized derivatives.

Advanced Research Questions

Q. How can structural modifications of the tetrahydrofuran moiety influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Systematic studies on analogous amines (e.g., tert-butyldimethylsilyloxy derivatives) show that steric hindrance from bulky substituents reduces nucleophilicity, while electron-withdrawing groups (e.g., fluorine) enhance electrophilic reactivity . For this compound, modifying the tetrahydrofuran ring’s stereochemistry (e.g., replacing with a pyran or spirocyclic analog) could alter transition-state geometry in SN2 reactions. Computational modeling (DFT) is recommended to predict regioselectivity .

Q. What strategies resolve contradictions in reported spectral data for this amine across studies?

- Methodological Answer : Discrepancies in NMR data often arise from solvent effects or tautomerism. Use deuterated DMSO or CDCl to standardize conditions, and compare with databases (e.g., SDBS). For example, amine proton shifts vary significantly with pH; buffered NMR samples (pH 7–8) minimize this variability. Conflicting IR carbonyl peaks may indicate residual solvents—perform thorough vacuum drying and monitor by GC-MS .

Q. How can this compound be applied in pretargeted imaging studies, and what modifications improve its pharmacokinetics?

- Methodological Answer : Recent radiotracer studies of propan-1-amine derivatives (e.g., N-(3-[F]fluoro-5-(tetrazinyl)benzyl)propan-1-amine) demonstrate utility in Aβ plaque imaging. To enhance brain clearance, introduce hydrophilic groups (e.g., PEG chains) or reduce logP via trifluoromethylation. In vivo biodistribution assays in rodent models, paired with microPET imaging, can validate targeting efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.